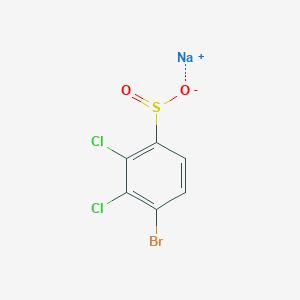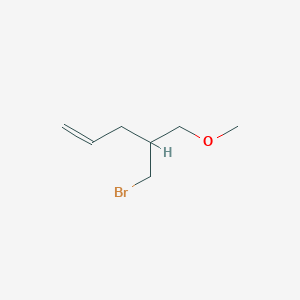
4-(Bromomethyl)-5-methoxypent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-5-methoxypent-1-ene is an organic compound that features a bromomethyl group and a methoxy group attached to a pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-methoxypent-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 5-methoxypent-1-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction is carried out in an inert solvent such as carbon tetrachloride or dichloromethane at room temperature. The reaction proceeds via a radical mechanism, resulting in the formation of the bromomethyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-5-methoxypent-1-ene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidation: The methoxy group can be oxidized under strong oxidative conditions to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the pentene chain can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alkanes.
Scientific Research Applications
4-(Bromomethyl)-5-methoxypent-1-ene has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring a bromomethyl group for further functionalization.
Materials Science: The compound can be used in the synthesis of polymers and other materials where the bromomethyl group serves as a reactive site for cross-linking or other modifications.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-5-methoxypent-1-ene in chemical reactions primarily involves the reactivity of the bromomethyl group. This group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The methoxy group can also influence the reactivity of the compound by donating electron density through resonance, stabilizing intermediates in various reactions .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
Methyl 4-(bromomethyl)benzoate: Utilized in the preparation of potential anti-HIV agents and as a catalyst in organic reactions.
Uniqueness
4-(Bromomethyl)-5-methoxypent-1-ene is unique due to its combination of a bromomethyl group and a methoxy group on a pentene chain. This structural arrangement provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it valuable in both research and industrial applications.
Properties
Molecular Formula |
C7H13BrO |
|---|---|
Molecular Weight |
193.08 g/mol |
IUPAC Name |
4-(bromomethyl)-5-methoxypent-1-ene |
InChI |
InChI=1S/C7H13BrO/c1-3-4-7(5-8)6-9-2/h3,7H,1,4-6H2,2H3 |
InChI Key |
YQISLJNUNTZMES-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CC=C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


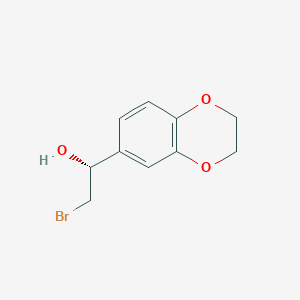
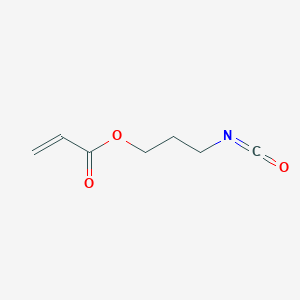
![2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13193859.png)
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13193860.png)
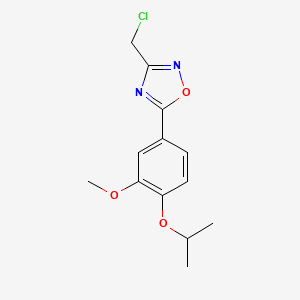
![2-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13193865.png)
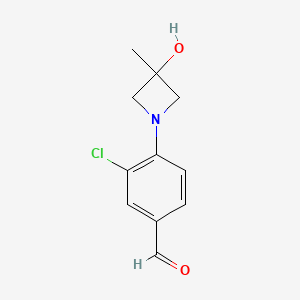
![2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B13193876.png)
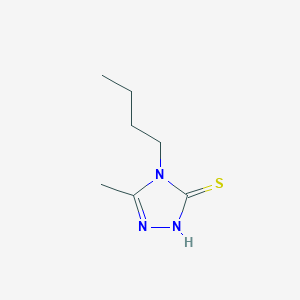
![1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13193883.png)
![2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B13193891.png)
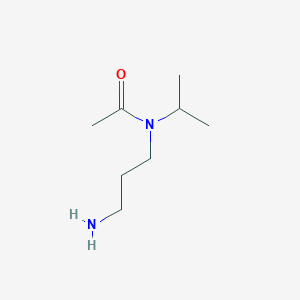
![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid](/img/structure/B13193911.png)
